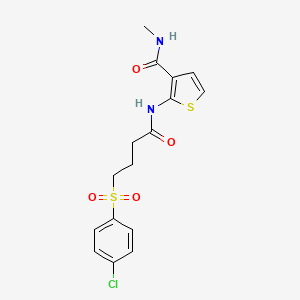

2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide

Description

2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a sulfonyl group, and a chlorophenyl group

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c1-18-15(21)13-8-9-24-16(13)19-14(20)3-2-10-25(22,23)12-6-4-11(17)5-7-12/h4-9H,2-3,10H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECHGYDHXCDLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

Attachment of the Chlorophenyl Group: This step involves a substitution reaction where a chlorophenyl group is attached to the sulfonyl intermediate.

Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the sulfonyl intermediate and N-methylthiophene-3-carboxamide under appropriate conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.

2-(4-((4-bromophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, sulfonyl group, and thiophene ring in a single molecule allows for versatile interactions and applications that may not be achievable with similar compounds.

Biological Activity

2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on various studies and findings.

Synthesis

The compound can be synthesized through several steps involving the reaction of 4-chlorophenylsulfonyl chloride with suitable amines and thiophene derivatives. The synthesis typically involves:

- Formation of the Sulfonamide : The initial step involves reacting 4-chlorophenylsulfonyl chloride with a suitable amine to form the sulfonamide derivative.

- Carboxamide Formation : The sulfonamide is then reacted with a carboxylic acid derivative to yield the carboxamide.

- Methylation : Finally, methylation of the nitrogen atom in the thiophene ring is performed to obtain the final product.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In particular, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other bacterial strains .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : Compounds in this class have been noted for their ability to inhibit AChE, which is crucial in treating conditions like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function .

- Urease : The compound also exhibits strong inhibitory activity against urease, an enzyme involved in the hydrolysis of urea, which can be linked to various pathological conditions .

Anticancer Potential

Preliminary studies suggest that similar compounds may possess anticancer properties. These compounds have shown activity against different cancer cell lines, indicating their potential as therapeutic agents in oncology .

Pharmacokinetics and Toxicity

The pharmacokinetics of this compound are not extensively documented; however, its structural properties suggest favorable absorption and distribution characteristics typical of sulfonamide derivatives. Toxicity studies are necessary to ensure safety profiles for potential therapeutic applications.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- In vitro Studies : A study demonstrated that a related compound exhibited an IC50 value of 2.7 µM for AChE inhibition, showcasing potent activity that could translate into clinical applications for neurodegenerative diseases .

- In vivo Studies : Animal models have been used to assess the efficacy of similar sulfonamide compounds in reducing tumor growth and enhancing survival rates in cancer models.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide, and how are reaction conditions optimized?

- Synthesis Protocol : The synthesis involves multi-step reactions, including sulfonylation of the 4-chlorophenyl group, amide coupling, and thiophene core functionalization. Key steps:

- Sulfonylation : Use 4-chlorobenzenesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine or pyridine) in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Amide Bond Formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at room temperature for 12–24 hours .

- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility vs. DCM for selectivity). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl, amide, and thiophene moieties. Key signals: sulfonyl group (~δ 7.8 ppm for aromatic protons), methylamide (δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragment patterns .

- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Target >95% purity for biological assays .

Q. How can researchers design initial biological screens to evaluate this compound’s therapeutic potential?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates. IC₅₀ values guide dose-response studies .

- Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological activity be resolved?

- Synthesis Yield Discrepancies :

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-sulfonylation). Adjust stoichiometry (e.g., reduce sulfonyl chloride excess from 1.5 eq. to 1.1 eq.) .

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (DCM) solvents to balance reactivity and selectivity .

- Bioassay Variability :

- Assay Replication : Perform dose-response curves in ≥3 independent experiments. Use ANOVA to assess significance (p < 0.05) .

- Structural Analog Comparison : Benchmark against known sulfonamides (e.g., Celecoxib) to contextualize activity .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Solubility Optimization :

- Salt Formation : Test hydrochloride or sodium salts via pH titration .

- Co-solvents : Use PEG-400 or cyclodextrin complexes in preclinical formulations .

Q. How can molecular docking and dynamics studies elucidate its mechanism of action?

- Target Identification :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., COX-2, PDK1). Prioritize binding poses with lowest ∆G values .

- Key Interactions : Identify hydrogen bonds (sulfonyl O→Arg513 in COX-2) and hydrophobic contacts (thiophene ring→Val523) .

- Validation : Compare docking results with mutagenesis data (e.g., alanine scanning of target residues) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.